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Introduction

(-)-Vinigrol is a structurally complex diterpenoid natural product isolated from the fungus
Virgaria nigra.[1] It has garnered significant attention from the scientific community due to its
interesting biological activities, including antihypertensive and platelet aggregation inhibitory
properties.[2] Notably, (-)-vinigrol has been identified as a potent antagonist of Tumor Necrosis
Factor-alpha (TNF-a), a key cytokine implicated in a range of inflammatory diseases such as
rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[2][3] The intricate molecular
architecture of (-)-vinigrol, featuring a unique bridged tricyclic system and multiple
stereocenters, presents a formidable challenge for chemical synthesis.[1][4]

The development of a scalable and efficient synthetic route to (-)-vinigrol is crucial not only for
confirming its structure and enabling further biological evaluation but also for providing a
platform to generate analogs. The synthesis of such analogs is a cornerstone of medicinal
chemistry, allowing for the systematic exploration of the structure-activity relationship (SAR). By
modifying specific functional groups and stereocenters of the vinigrol scaffold, researchers can
identify the key molecular features responsible for its potent anti-TNF-a activity, potentially
leading to the development of novel therapeutics with improved potency, selectivity, and
pharmacokinetic properties.

These application notes provide an overview of the synthetic strategies toward (-)-vinigrol,
detailed protocols for key synthetic transformations and biological assays, and a framework for
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conducting SAR studies.

Data Presentation: Structure-Activity Relationship
(SAR) of (-)-Vinigrol Analogs

A systematic SAR study of (-)-vinigrol analogs would involve the synthesis of a library of
related compounds and the evaluation of their ability to inhibit TNF-a production. The data
would be presented in a tabular format to facilitate direct comparison of the chemical
modifications with the resulting biological activity.

Note: To date, comprehensive SAR data for a series of (-)-vinigrol analogs has not been
published in the peer-reviewed literature. The following table is a hypothetical representation of
how such data would be structured. The specific modifications and IC50 values are illustrative
and not based on experimental results.

TNF-a
R1 R2 R3 .
Compound ID . . . Inhibition IC50
Modification Modification Modification
(nM)
o [Hypothetical

(-)-Vinigrol -OH -OH -CH(CHs)2

Value: 50]

[Hypothetical
Analog 1 -OCHs -OH -CH(CHs)2

Value]

[Hypothetical
Analog 2 -H -OH -CH(CHs)2

Value]

[Hypothetical
Analog 3 -OH -OCHs -CH(CHs)2

Value]

[Hypothetical
Analog 4 -OH -H -CH(CHs)2

Value]

[Hypothetical
Analog 5 -OH -OH -C(CHs)s

Value]

[Hypothetical
Analog 6 -OH -OH -CHs

Value]
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Experimental Protocols

The total synthesis of (-)-vinigrol is a complex undertaking that has been accomplished by
several research groups, each employing unique and innovative strategies. Below are
representative protocols for key transformations that could be adapted for the synthesis of
analogs.

Protocol 1: Diels-Alder Reaction for Core Skeleton
Construction (Baran Approach)

This protocol describes a key intermolecular Diels-Alder reaction used in the Baran synthesis to
construct a significant portion of the vinigrol core.

Reaction: Reactants: Diene and Dienophile Product: Cycloadduct
Materials:

e (E)-methyl 4-methyl-2-pentenoate

e Diene 8 (as described in Baran's synthesis)

e Aluminum chloride (AICIs)

e Dichloromethane (DCM), anhydrous

e Argon or Nitrogen gas

o Standard glassware for anhydrous reactions

Procedure:

o Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
thermometer, and a nitrogen/argon inlet.

o Dissolve the diene (2.0 equiv) in anhydrous DCM under an inert atmosphere.

e Cool the solution to -78 °C using a dry ice/acetone bath.
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e Slowly add a solution of (E)-methyl 4-methyl-2-pentenoate (1.0 equiv) in anhydrous DCM.

e In a separate flask, prepare a solution of AlCIs (1.5 equiv) in anhydrous DCM.

o Slowly add the AICIs solution to the reaction mixture, maintaining the temperature at -78 °C.
 After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

 Allow the reaction to slowly warm to -45 °C and stir for an additional 3 hours.

¢ Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate.

o Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

o Extract the aqueous layer with DCM (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
» Concentrate the filtrate under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to yield the desired
cycloadduct.

Protocol 2: Type Il Intramolecular [5+2] Cycloaddition (Li
Approach)

This protocol outlines a key step in the Li group's synthesis of (-)-vinigrol, which constructs the
eight-membered ring.[5]

Reaction: Reactant: Acyclic precursor containing an oxidized furan and a dienyl side chain
Product: Bicyclic core of vinigrol

Materials:
o Acyclic precursor (as synthesized by the Li group)

¢ Trifluoroethanol
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e Anhydrous solvent (e.g., toluene)
» Standard glassware for anhydrous reactions

Procedure:

Dissolve the acyclic precursor in anhydrous trifluoroethanol.

e Heat the solution at the desired temperature (optimized for the specific substrate) under an
inert atmosphere.

» Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-
mass spectrometry (LC-MS).

e Upon completion, cool the reaction mixture to room temperature.
* Remove the solvent under reduced pressure.

» Purify the crude product by flash column chromatography on silica gel to afford the cyclized
product.

Protocol 3: TNF-a Inhibition Assay in RAW 264.7
Macrophages

This protocol describes a cell-based assay to evaluate the ability of synthesized vinigrol
analogs to inhibit the production of TNF-a in lipopolysaccharide (LPS)-stimulated macrophage
cells.[6]

Materials:

RAW 264.7 murine macrophage cell line

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum
(FBS) and 1% penicillin-streptomycin

Lipopolysaccharide (LPS) from E. coli

(-)-Vinigrol analogs dissolved in dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS)

96-well cell culture plates

TNF-a ELISA kit (commercially available)

Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10* cells/well in 100
pL of complete DMEM and incubate at 37 °C in a 5% CO:z incubator for 24 hours.

Compound Treatment: Prepare serial dilutions of the vinigrol analogs in DMEM. The final
DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Remove the old
medium and add 100 pL of the compound dilutions to the cells. Include a vehicle control
(DMSO) and a positive control (a known TNF-a inhibitor).

LPS Stimulation: After a 1-hour pre-incubation with the compounds, stimulate the cells by
adding 10 pL of LPS solution (final concentration 100 ng/mL) to each well, except for the
unstimulated control wells.

Incubation: Incubate the plate for 6-24 hours at 37 °C in a 5% COz2 incubator.

Supernatant Collection: Centrifuge the plate at 1000 x g for 10 minutes. Carefully collect the
supernatant from each well for TNF-a measurement.

TNF-a Quantification: Measure the concentration of TNF-a in the supernatants using a
commercial ELISA kit according to the manufacturer's instructions.

Cell Viability Assay: To ensure that the observed inhibition of TNF-a is not due to cytotoxicity,
perform a cell viability assay on the remaining cells in the plate according to the
manufacturer's protocol.

Data Analysis: Calculate the percentage of TNF-a inhibition for each compound
concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the
concentration of the compound that inhibits 50% of the TNF-a production) by plotting the
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percentage of inhibition against the compound concentration and fitting the data to a dose-

response curve.

Mandatory Visualizations
TNF-a Signhaling Pathway

The following diagram illustrates the signaling pathway initiated by TNF-a, which is a key target

for anti-inflammatory drug development.
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Caption: A simplified diagram of the TNF-a signaling pathway leading to inflammatory gene
expression.

Experimental Workflow for SAR Studies

The following diagram outlines the general workflow for the synthesis and biological evaluation
of (-)-vinigrol analogs for SAR studies.
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Caption: A flowchart illustrating the process of designing, synthesizing, and evaluating vinigrol
analogs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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